molecular formula C11H11N3 B5731039 4,5-dihydro-3H-1-benzazepin-2-ylcyanamide

4,5-dihydro-3H-1-benzazepin-2-ylcyanamide

Cat. No.: B5731039
M. Wt: 185.22 g/mol
InChI Key: HGZXRPRSPGFHIH-UHFFFAOYSA-N
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Description

4,5-Dihydro-3H-1-benzazepin-2-ylcyanamide is a heterocyclic compound that belongs to the benzazepine family Benzazepines are known for their diverse biological activities and are used in various fields such as medicinal chemistry, pharmacology, and organic synthesis

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-dihydro-3H-1-benzazepin-2-ylcyanamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the cyclization of phenylpropylcarbamate using trifluoromethanesulfonic acid (CF3SO3H) as a catalyst . Another approach includes the use of transition metal-catalyzed reactions, such as rhodium-catalyzed carbonylation of 2-alkynyl benzylamines .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4,5-Dihydro-3H-1-benzazepin-2-ylcyanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Quaternary ammonium cations.

    Reduction: Corresponding amines.

    Substitution: Substituted benzazepine derivatives.

Scientific Research Applications

4,5-Dihydro-3H-1-benzazepin-2-ylcyanamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4,5-dihydro-3H-1-benzazepin-2-ylcyanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. For example, benzazepine derivatives have been shown to act as sodium channel blockers and inhibitors of squalene synthase .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,5-Dihydro-3H-1-benzazepin-2-ylcyanamide is unique due to its cyanamide functional group, which imparts distinct chemical reactivity and potential biological activities. This makes it a valuable compound for various research applications and distinguishes it from other benzazepine derivatives.

Properties

IUPAC Name

4,5-dihydro-3H-1-benzazepin-2-ylcyanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3/c12-8-13-11-7-3-5-9-4-1-2-6-10(9)14-11/h1-2,4,6H,3,5,7H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGZXRPRSPGFHIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2N=C(C1)NC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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